molecular formula C22H28O13 B1246475 4-Methylumbelliferyl-beta-D-lactoside CAS No. 84325-23-5

4-Methylumbelliferyl-beta-D-lactoside

Cat. No.: B1246475
CAS No.: 84325-23-5
M. Wt: 500.4 g/mol
InChI Key: PRTGXBPFDYMIJH-KSFLKEQHSA-N
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Description

4-Methylumbelliferyl-beta-D-lactoside is a fluorogenic substrate used primarily in biochemical assays to detect the activity of beta-galactosidase and beta-glucosidase enzymes. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, a compound that exhibits bright blue fluorescence, making it a valuable tool in various scientific research applications .

Scientific Research Applications

4-Methylumbelliferyl-beta-D-lactoside has a wide range of applications in scientific research, including:

Mechanism of Action

The compound serves as a fluorogenic probe of ß-lactosidase or combined galactosidase and glucosidase activities . It releases the bright blue fluorophore 4-methylumbelliferone (4-MU) in direct correlation to the ß-lactosidase enzyme activity contained in the sample . This mechanism of action allows it to be used in assays to measure the activity of these enzymes .

Safety and Hazards

The safety data sheet for 4-Methylumbelliferyl-beta-D-lactoside advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl-beta-D-lactoside plays a crucial role in biochemical reactions as a fluorogenic probe. It interacts with enzymes such as beta-lactosidase, galactosidase, and glucosidase. The interaction involves the hydrolysis of the glycosidic bond in this compound by these enzymes, resulting in the release of 4-methylumbelliferone. This reaction is highly specific and allows for the precise measurement of enzyme activity in various biological samples .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for specific enzymes. In cells expressing beta-lactosidase, galactosidase, or glucosidase, the hydrolysis of this compound leads to the production of 4-methylumbelliferone, which can be detected and quantified. This process is essential for studying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release a detectable fluorophore upon enzymatic action makes it a valuable tool for monitoring cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by specific enzymes. When beta-lactosidase, galactosidase, or glucosidase enzymes encounter this compound, they cleave the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and occurs at the active site of the enzyme, where the substrate binds and undergoes catalysis. The release of 4-methylumbelliferone is directly proportional to the enzyme activity, allowing for accurate quantification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound maintains its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for enzyme activity assays without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage for each specific application to ensure accurate and reliable results .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. Enzymes such as beta-lactosidase, galactosidase, and glucosidase catalyze the hydrolysis of this compound, leading to the release of 4-methylumbelliferone. This reaction is crucial for studying metabolic flux and metabolite levels in various biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for enzymatic hydrolysis. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures the compound is available for enzymatic hydrolysis in the appropriate cellular context. Studies have shown that this compound can be effectively targeted to specific subcellular compartments, enhancing its utility in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-beta-D-lactoside typically involves the glycosylation of 4-methylumbelliferone with a suitable lactosyl donor. The reaction is often catalyzed by an enzyme or a chemical catalyst under controlled conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-beta-D-lactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase and beta-glucosidase enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits bright blue fluorescence and is easily detectable using fluorescence spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl-beta-D-lactoside is unique in its ability to serve as a substrate for both beta-galactosidase and beta-glucosidase, making it versatile for different types of enzyme assays. Its high sensitivity and specificity, along with the bright fluorescence of the hydrolysis product, make it a preferred choice in many research and industrial applications .

Properties

IUPAC Name

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15+,16+,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTGXBPFDYMIJH-KSFLKEQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470345
Record name 4-Methylumbelliferyl beta-D-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84325-23-5
Record name 4-Methylumbelliferyl beta-D-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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